molecular formula C5H5ClN2O B13917954 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde

4-chloro-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B13917954
M. Wt: 144.56 g/mol
InChI Key: RDBCYWCKTDGNLO-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position. It is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted imidazole derivatives.

Scientific Research Applications

4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the combined presence of the chloro, methyl, and aldehyde groups, which confer specific reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

4-chloro-1-methylimidazole-2-carbaldehyde

InChI

InChI=1S/C5H5ClN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3

InChI Key

RDBCYWCKTDGNLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C=O)Cl

Origin of Product

United States

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